molecular formula C8H17NO B12873539 2-(1-Methylpyrrolidin-3-yl)propan-2-ol

2-(1-Methylpyrrolidin-3-yl)propan-2-ol

Cat. No.: B12873539
M. Wt: 143.23 g/mol
InChI Key: PBSSDYYWQILZHQ-UHFFFAOYSA-N
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Description

2-(1-Methylpyrrolidin-3-yl)propan-2-ol is an organic compound with the molecular formula C8H17NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpyrrolidin-3-yl)propan-2-ol typically involves the reaction of 1-methylpyrrolidine with propylene oxide under basic conditions. The reaction proceeds via nucleophilic attack of the nitrogen atom on the epoxide ring, followed by ring opening and subsequent protonation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpyrrolidin-3-yl)propan-2-ol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(1-Methylpyrrolidin-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methylpyrrolidin-3-yl)propan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-(1-methylpyrrolidin-3-yl)propan-2-ol

InChI

InChI=1S/C8H17NO/c1-8(2,10)7-4-5-9(3)6-7/h7,10H,4-6H2,1-3H3

InChI Key

PBSSDYYWQILZHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCN(C1)C)O

Origin of Product

United States

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